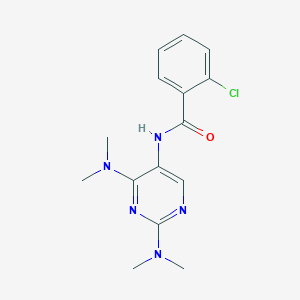

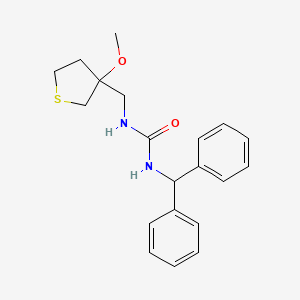

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chlorobenzamide” is a chemical compound that likely belongs to the family of pyrimidine-based compounds. Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives are generally prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .Scientific Research Applications

Synthesis and Characterization

A foundation of research involving N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-chlorobenzamide is its role in the synthesis and characterization of stable chemical structures. Schmidt (2002) detailed the formation of stable betainic pyrimidinaminides through nucleophilic substitution, highlighting the importance of electronic and kinetic stabilization effects (Schmidt, 2002).

pH Sensing Application

Innovative applications include the development of pH sensors. Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives that act as colorimetric pH sensors. These sensors exhibit dramatic color changes upon protonation, offering potential utility in developing logic gates and sensing applications (Han Yan, Xinlei Meng, Baoyan Li, S. Ge, Yun Lu, 2017).

Antibacterial and Antifungal Activities

The antimicrobial potential of pyrimidine derivatives has been a significant area of study. Khan et al. (2015) investigated the antibacterial and antifungal activities of new pyrimidine derivatives, revealing their significant activity against common pathogens. These findings underscore the potential of pyrimidine compounds in developing new antimicrobial agents (Z. Khan, Arif-ullah Khan, P. Wan, Yongmei Chen, D. Kong, Shafiullah Khan, Kamran Tahir, 2015).

Molecular Recognition and Hydrogen Bonding

Research also extends into the study of molecular recognition and hydrogen bonding, crucial for understanding drug action mechanisms. Rajam et al. (2017) explored the cation tautomerism and hydrogen bonding in pyrimidinium salts, providing insights into molecular recognition processes vital for pharmaceutical development (A. Rajam, P. Muthiah, R. Butcher, J. Jasinski, C. Glidewell, 2017).

properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O/c1-20(2)13-12(9-17-15(19-13)21(3)4)18-14(22)10-7-5-6-8-11(10)16/h5-9H,1-4H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQHXEZUNIYFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2978570.png)

![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2978576.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2978583.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2978584.png)

![1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2978585.png)

![N-(2,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2978589.png)

![N-(5-benzyl-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2978590.png)